molecular formula C16H14N2O5S B4900423 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid

5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid

Cat. No.: B4900423
M. Wt: 346.4 g/mol
InChI Key: VBZMWEGRHUMYSG-UHFFFAOYSA-N
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Description

5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is an organosulfur compound and a sulfonic acid derivative. It is also known by other names such as 3-methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one and Pyrazoline G. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-5-pyrazolone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to yield the final product . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Chemical Reactions Analysis

5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has several scientific research applications:

    Anticancer Activity: Derivatives of this compound have shown significant anticancer activity against various cancer cell lines, suggesting potential for lung cancer inhibitory agents.

    Antimicrobial and Antioxidant Properties: Certain derivatives exhibit notable antimicrobial and antioxidant activities, making them potential candidates for developing antimicrobial and antioxidant agents.

    Antidiabetic Activity: Some derivatives, specifically in the form of sulfonylureas, have been explored for their antidiabetic activities.

    Anti-Inflammatory Properties:

    Inhibition of Carbonic Anhydrase: Certain synthesized compounds in this class have shown inhibition of carbonic anhydrase isozymes, which could be relevant in various medical conditions.

Mechanism of Action

The mechanism of action of 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its hypoglycaemic activity is based on the response to oral glucose overcharge . The compound may modulate the activity of enzymes such as p300/cbp, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar compounds to 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid include:

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has hypoglycaemic activity and follows a mechanism based on the response to oral glucose overcharge.

    3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound is used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.

The uniqueness of this compound lies in its diverse range of applications and its ability to interact with multiple molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-11-9-16(19)18(17-11)12-7-8-14(15(10-12)24(20,21)22)23-13-5-3-2-4-6-13/h2-8,10H,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZMWEGRHUMYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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